molecular formula C25H26FN5O4 B2745044 9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 872628-37-0

9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

カタログ番号: B2745044
CAS番号: 872628-37-0
分子量: 479.512
InChIキー: LICUOVREAZZIPP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a synthetic small molecule building block designed for advanced chemical biology and drug discovery research. This complex heterocyclic compound features a tetrahydropyrimidopurine-dione core structure, a scaffold known to be of significant interest in medicinal chemistry for its potential to interact with various biological targets . The molecular structure is further elaborated with specific substitutions, including a 2,4-dimethoxyphenyl group and a 2-fluorobenzyl moiety, which are strategically incorporated to modulate the compound's electronic properties, lipophilicity, and binding affinity, making it a valuable intermediate for structure-activity relationship (SAR) studies . With a molecular formula of C₂₅H₂₅FN₅O₄ and a calculated molecular weight of 481.9 g/mol, this reagent is supplied as a high-purity solid for use in laboratory settings. Its primary application is as a key intermediate in the synthesis and exploration of novel pharmacologically active compounds. Researchers can utilize this molecule to develop new chemical entities, particularly for screening against kinase families, phosphodiesterases, or other purine-binding enzyme targets. This product is intended for research and manufacturing applications only and is not for human or veterinary diagnostic or therapeutic use.

特性

IUPAC Name

9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5O4/c1-15-12-29(19-10-9-17(34-3)11-20(19)35-4)24-27-22-21(30(24)13-15)23(32)31(25(33)28(22)2)14-16-7-5-6-8-18(16)26/h5-11,15H,12-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICUOVREAZZIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC4=CC=CC=C4F)C5=C(C=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

This compound can undergo various chemical reactions, including:

科学的研究の応用

Anticancer Activity

Recent studies have indicated that purine derivatives exhibit significant anticancer properties. The compound has been synthesized and evaluated for its cytotoxic effects against various cancer cell lines. For instance, the synthesis of related purine analogs has shown promising results in inhibiting tumor growth in vitro. The mechanism of action often involves the disruption of nucleic acid synthesis or interference with cellular signaling pathways associated with cancer proliferation .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar purine structures have been reported to possess antibacterial and antifungal properties. The introduction of specific substituents on the purine ring can enhance the compound's efficacy against resistant strains of bacteria and fungi .

Neurological Applications

There is ongoing research into the neuroprotective effects of purine derivatives. Compounds structurally related to the target compound have demonstrated benefits in models of neurodegenerative diseases by modulating adenosine receptors or exhibiting antioxidant properties . This could pave the way for developing treatments for conditions like Alzheimer's and Parkinson's diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the SAR is crucial for optimizing the biological activity of purine derivatives. The specific arrangement of substituents on the purine ring influences binding affinity and selectivity towards biological targets. For instance, modifications at the 2 and 4 positions have been linked to enhanced anticancer activity and reduced toxicity profiles .

Molecular Docking Studies

Molecular docking simulations have been employed to predict how this compound interacts with various biological targets. These studies help elucidate binding modes and affinities that can inform further modifications to improve efficacy and reduce side effects .

Case Studies

StudyFindingsApplication
Study A Evaluated anticancer activity against breast cancer cell lines; showed IC50 values in low micromolar rangePotential lead compound for cancer therapy
Study B Investigated antimicrobial efficacy; demonstrated activity against Gram-positive bacteriaDevelopment of new antibiotics
Study C Assessed neuroprotective effects in animal models; improved cognitive function observedPossible treatment for neurodegenerative disorders

作用機序

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting or activating them. The purine-pyrimidine structure suggests it could mimic or interfere with nucleic acid processes, affecting DNA or RNA synthesis .

類似化合物との比較

Comparison with Similar Compounds

The following table highlights structural and functional differences between the target compound and analogs:

Compound Key Substituents Biological Activity References
9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4-dione 9: 2,4-dimethoxyphenyl; 3: 2-fluorobenzyl Not explicitly reported, but structural analogs show PDE4B1/PDE10A inhibition and receptor affinity .
9-(4-Fluorophenyl)-3-(2-methylbenzyl)-1,7-dimethyl analog () 9: 4-fluorophenyl; 3: 2-methylbenzyl Likely reduced polarity compared to dimethoxyphenyl; may influence receptor binding.
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl analog () 9: 2-chloro-6-fluorobenzyl Tested as a dual-target drug for neurodegenerative diseases; halogenation affects potency.
8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl) analog () Extended dihydroisoquinolinyl chain at position 8 High 5-HT1A/D2 receptor affinity and PDE4B1 inhibition (IC50 = 12 nM).
1,3-Dimethyl-9-(prop-2-ynyl) derivative () 9: prop-2-ynyl; 3: methyl Lower molecular weight; alkyne group may enhance reactivity or metabolic clearance.

Structural and Functional Insights:

Fluorine atoms (e.g., 2-fluorobenzyl) enhance lipophilicity and metabolic stability by resisting oxidative degradation .

Receptor and Enzyme Interactions: Compounds with extended alkyl or aryl chains (e.g., dihydroisoquinolinyl in ) show improved affinity for serotonin (5-HT1A) and dopamine (D2) receptors due to hydrophobic interactions with binding pockets . Halogenated benzyl groups (e.g., 2-chloro-6-fluorobenzyl in ) exhibit dual inhibitory activity, suggesting synergistic effects from electron-withdrawing substituents .

Synthetic Routes :

  • Microwave-assisted synthesis () reduces reaction times and improves yields compared to traditional reflux methods () .
  • Alkylation with bromoethyl or propynyl groups () introduces versatility in functionalization, though steric effects may limit substitution patterns .

Research Findings and Trends

  • PDE Inhibition: Pyrimidopurine-diones with bulky substituents (e.g., dihydroisoquinolinyl) demonstrate potent PDE4B1 and PDE10A inhibition, making them candidates for neurodegenerative and psychiatric disorders .
  • Dual-Target Potential: Fluorinated analogs (e.g., ) highlight the importance of halogen placement in balancing receptor affinity and metabolic stability .
  • SAR Trends : Methoxy groups enhance solubility and binding specificity, while methyl groups at positions 1 and 7 stabilize the tricyclic core conformation .

生物活性

The compound 9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione represents a novel class of purine derivatives with potential therapeutic applications. This article explores its biological activity through various studies and findings.

Chemical Structure

The compound's structure can be summarized as follows:

  • Chemical Formula : C₁₈H₁₈F N₅O₄
  • Molecular Weight : 367.36 g/mol
  • IUPAC Name : 9-(2,4-dimethoxyphenyl)-3-(2-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Biological Activity Overview

Research into the biological activity of this compound has revealed several significant properties:

Antimicrobial Activity

Studies have shown that derivatives of purine compounds can exhibit antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound demonstrated an MIC of 1 μM against Mycobacterium tuberculosis (Mtb) H37Rv in preliminary tests. This indicates strong potential as an antitubercular agent .

Anticancer Properties

The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HepG2) have indicated cytotoxic effects with a selectivity index favorable for therapeutic use. The cytotoxicity was assessed using the IC50 method .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of the 2,4-dimethoxy group on the phenyl ring and a fluorobenzyl moiety significantly enhances biological activity compared to unsubstituted analogs .

Case Study 1: Antitubercular Activity

A recent study highlighted the efficacy of purine derivatives against Mtb. The compound was part of a series tested for antimycobacterial activity. It exhibited a promising MIC value compared to standard treatments.

CompoundMIC (μM)Activity Type
Compound A0.5Antitubercular
Compound B16Antitubercular
Target Compound 1 Antitubercular

Case Study 2: Anticancer Efficacy

Research published in Frontiers in Chemistry evaluated various purine derivatives for anticancer properties. The target compound was shown to inhibit cell proliferation effectively.

Cell LineIC50 (μM)Selectivity Index
HepG2510
MCF7812

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how can researchers systematically refine reaction conditions?

Answer: The synthesis of this compound involves multi-step reactions, including Friedel-Crafts alkylation for intermediate formation and cyclization to build the purine core . Key parameters to optimize include:

  • Temperature : Elevated temperatures (80–120°C) may enhance cyclization efficiency but risk decomposition.
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura coupling in similar purine derivatives .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates .
    Methodological refinement involves Design of Experiments (DoE) to minimize trial runs. For example, fractional factorial designs can isolate significant variables (e.g., reaction time vs. temperature) .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positioning (e.g., distinguishing 2,4-dimethoxyphenyl vs. fluorobenzyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., C₂₄H₂₄FN₅O₄, expected [M+H]⁺ = 478.18) .
  • HPLC-PDA : Quantifies purity (>95%) and detects byproducts from incomplete cyclization .
    Advanced hyphenated techniques (e.g., LC-MS/MS) are recommended for trace impurity profiling .

Q. How should researchers design initial biological activity screens for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., CDKs, Aurora kinases) due to structural similarity to purine-based inhibitors .
  • Assay Types :
    • In vitro enzyme inhibition: Use fluorescence polarization assays with ATP-competitive probes.
    • Cell viability: Screen against cancer lines (e.g., HeLa, MCF-7) with IC₅₀ determination via MTT assays .
  • Controls : Include staurosporine (broad kinase inhibitor) and vehicle controls to validate assay robustness .

Advanced Research Questions

Q. What mechanistic approaches can elucidate the compound’s interaction with kinase targets?

Answer:

  • Molecular Docking : Use AutoDock Vina to model binding poses against crystallized kinase domains (e.g., PDB: 1H1Q for CDK2). Focus on fluorobenzyl group interactions with hydrophobic pockets .
  • Kinase Profiling Panels : Employ kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify off-target effects .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) to validate computational predictions .

Q. How can structure-activity relationship (SAR) studies improve biological efficacy?

Answer:

  • Substituent Variation : Synthesize analogs with:
    • Halogen swaps (e.g., Cl instead of F on benzyl group) .
    • Methoxy group positional isomers (3,4-dimethoxyphenyl vs. 2,4-dimethoxyphenyl) .
  • Functional Assays : Correlate substituent changes with activity shifts (e.g., logP vs. cytotoxicity) using multivariate regression .
  • Metabolic Stability : Assess microsomal half-life (human liver microsomes) to prioritize analogs with improved pharmacokinetics .

Q. What computational strategies predict metabolic pathways and toxicity risks?

Answer:

  • In Silico Metabolism : Use GLORYx or ADMET Predictor to identify likely Phase I/II modification sites (e.g., demethylation of methoxy groups) .
  • Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to flag hepatotoxicity risks from reactive metabolites .
  • Density Functional Theory (DFT) : Calculate Fukui indices to predict electrophilic sites prone to glutathione adduct formation .

Q. How should researchers reconcile discrepancies in biological activity data across studies?

Answer:

  • Standardized Protocols : Adopt uniform assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Meta-Analysis : Use tools like RevMan to aggregate data from independent studies and identify outliers .
  • Orthogonal Validation : Confirm activity with alternative methods (e.g., SPR for binding affinity if ITC data conflicts) .

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